molecular formula C15H14N2O2 B1671253 Eslicarbazepine CAS No. 104746-04-5

Eslicarbazepine

カタログ番号 B1671253
CAS番号: 104746-04-5
分子量: 254.28 g/mol
InChIキー: BMPDWHIDQYTSHX-AWEZNQCLSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Eslicarbazepine is an antiepileptic medication used to control partial seizures (convulsions) in the treatment of epilepsy . It belongs to a class of medicines called anticonvulsants and acts in the brain to prevent seizures .


Synthesis Analysis

Eslicarbazepine (S-licarbazepine) has been prepared in one step from its racemic form RS-licarbazepine via lipase-catalyzed kinetic resolution . Another method involves the asymmetric reduction of oxcarbazepine to S-licarbazepine, a key intermediate in the synthesis of Eslicarbazepine acetate, using the yeast strain Pichia methanolica 103660 .


Molecular Structure Analysis

The molecular formula of Eslicarbazepine is C15H14N2O2 and its molecular weight is 254.29 .


Chemical Reactions Analysis

Eslicarbazepine acetate reduces the levels of mean systemic exposure by 54% for simvastatin and 36–39% for rosuvastatin, thus it is advisable to monitor response to therapy (e.g., cholesterol levels) and increase the dose of these drugs if necessary .


Physical And Chemical Properties Analysis

Eslicarbazepine Acetate has a molecular formula of C17H16N2O3 and a molecular weight of 296.32. It is a solid and has a solubility of 59 mg/mL in DMSO .

科学的研究の応用

Epilepsy Management

Eslicarbazepine acetate (ESL) is primarily used as a third-generation antiepileptic drug . It’s indicated for monotherapy in adults with newly diagnosed epilepsy and as adjunctive therapy for the treatment of partial seizures . The effectiveness of ESL in reducing audiogenic reflex seizures has been demonstrated in the GASH/Sal model of epilepsy, showcasing its potential in epilepsy management .

Neuroethological Research

In studies assessing the anticonvulsant effect of ESL, neuroethological methods are employed. These methods allow researchers to observe and quantify the behavioral changes and seizure severity in animal models, providing insights into the neurological impact of ESL .

Pharmacokinetics

Research on ESL also delves into its pharmacokinetics, particularly the blood levels after acute administration. For instance, a dose of 200 mg/kg has been used to measure ESL levels in blood, which is crucial for understanding its metabolism and systemic effects .

Pediatric Epilepsy Treatment

ESL has been evaluated for its efficacy in pediatric patients with focal-onset seizures. The benefits of ESL as adjunctive therapy appear to be age and dose-dependent, highlighting the need for tailored treatment plans for pediatric epilepsy .

Long-term Efficacy Studies

Long-term extension studies of up to two years have been conducted to assess the antiepileptic efficacy of ESL. These studies are vital for understanding the sustained impact of ESL as both adjunctive therapy and monotherapy in seizure control .

Safety and Tolerability Profiles

The safety and tolerability of ESL are critical aspects of its research applications. Behavioral tests, hematological and biochemical liver profiles, and body weight monitoring are part of the safety assessments. Such studies help establish the clinical utility of ESL by ensuring that it does not cause significant adverse effects .

Treatment-Resistant Epilepsies

ESL’s efficacy and tolerability as an add-on drug in drug-resistant focal epilepsies have been explored. This is particularly important as approximately one-third of epilepsy patients remain treatment-resistant despite existing medications .

Adverse Event Monitoring

Monitoring the frequency of treatment-emergent adverse events (TEAEs) is another application of ESL research. Understanding the differences in TEAEs between ESL and placebo groups, especially during the initial treatment phase, is essential for patient safety and drug optimization .

作用機序

Target of Action

Eslicarbazepine primarily targets voltage-gated sodium channels . These channels play a crucial role in the propagation of action potentials in neurons, which are fundamental to the transmission of signals in the nervous system.

Mode of Action

Eslicarbazepine exerts its anticonvulsant activity by inhibiting repeated neuronal firing and stabilizing the inactivated state of voltage-gated sodium channels . This prevents their return to the activated state, during which seizure activity can occur .

Biochemical Pathways

Eslicarbazepine affects the biochemical pathway involving the voltage-gated sodium channels. By inhibiting these channels, eslicarbazepine prevents the rapid, repetitive firing of neurons, thus reducing the overactivity in the brain that leads to seizures .

Pharmacokinetics

Eslicarbazepine acetate, the prodrug of eslicarbazepine, is rapidly and extensively metabolized to its major active metabolite, eslicarbazepine . This metabolite corresponds to about 92% of systemic exposure . Eslicarbazepine is subsequently metabolized by conjugation with glucuronic acid . The plasma elimination half-life of eslicarbazepine acetate is less than 2 hours, and it is rapidly converted to its eslicarbazepine metabolite . In the absence of enzyme-inducing antiepileptic drugs, half-life values for eslicarbazepine are 10–20 hours .

Result of Action

The molecular and cellular effects of eslicarbazepine’s action result in a decrease in seizure frequency and an increase in responder rate compared with placebo . It provides effective seizure control as adjunctive therapy in adult and pediatric patients and as monotherapy in adult patients .

Action Environment

It is known that the drug’s efficacy can be influenced by the presence of other medications, particularly other antiepileptic drugs . For instance, carbamazepine reduces blood plasma concentrations of eslicarbazepine, probably because it induces glucuronidation .

Safety and Hazards

Eslicarbazepine is associated with numerous side effects including dizziness, drowsiness, nausea, vomiting, diarrhea, headache, aphasia, lack of concentration, psychomotor retardation, speech disturbances, ataxia, depression, and hyponatremia . It is recommended that patients taking eslicarbazepine be monitored for suicidality .

特性

IUPAC Name

(5S)-5-hydroxy-5,6-dihydrobenzo[b][1]benzazepine-11-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c16-15(19)17-12-7-3-1-5-10(12)9-14(18)11-6-2-4-8-13(11)17/h1-8,14,18H,9H2,(H2,16,19)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMPDWHIDQYTSHX-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901316900
Record name Eslicarbazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901316900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The precise mechanism(s) by which eslicarbazepine exerts anticonvulsant activity is unknown but is thought to involve inhibition of voltage-gated sodium channels.
Record name Eslicarbazepine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14575
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Eslicarbazepine

CAS RN

104746-04-5
Record name Eslicarbazepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104746-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eslicarbazepine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104746045
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eslicarbazepine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14575
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Eslicarbazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901316900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (10S)-10-hydroxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.238.322
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ESLICARBAZEPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5VXA428R4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Eslicarbazepine
Reactant of Route 2
Eslicarbazepine
Reactant of Route 3
Eslicarbazepine
Reactant of Route 4
Eslicarbazepine
Reactant of Route 5
Eslicarbazepine
Reactant of Route 6
Eslicarbazepine

Q & A

Q1: What is the primary mechanism of action of eslicarbazepine and its active metabolite?

A1: Eslicarbazepine acetate (ESL) is a prodrug rapidly hydrolyzed to eslicarbazepine, its major active form. Both ESL and eslicarbazepine exhibit anticonvulsant activity, primarily by stabilizing the inactivated state of voltage-gated sodium channels (VGSCs). [] This prevents the channels from returning to an active state, thereby suppressing repetitive neuronal firing, a hallmark of epileptic seizures. [, , ]

Q2: Does eslicarbazepine affect other ion channels besides VGSCs?

A2: Yes, in addition to its effects on VGSCs, eslicarbazepine has been shown to inhibit both high and low-affinity hCaV3.2 inward currents, potentially contributing to its antiepileptic effects. [] Notably, it exhibits a higher affinity for hCaV3.2 channels compared to carbamazepine. []

Q3: Does eslicarbazepine demonstrate selectivity for specific states of the VGSC?

A3: Research suggests that ESL and eslicarbazepine interact selectively with the inactive state of VGSCs rather than the resting state. [] This selective interaction might contribute to their anticonvulsant efficacy and potentially minimize effects on normally functioning neurons. [, ]

Q4: How does eslicarbazepine's mechanism differ from older generation dibenzazepines like carbamazepine?

A4: While both eslicarbazepine and carbamazepine target VGSCs, eslicarbazepine demonstrates a lower affinity for the resting state of the channels and acts by enhancing slow inactivation rather than altering fast inactivation. [] This difference may contribute to a potentially improved safety profile for eslicarbazepine. []

Q5: What is the chemical structure of eslicarbazepine acetate?

A5: Eslicarbazepine acetate is a dibenzazepine derivative, structurally related to carbamazepine and oxcarbazepine. It is the (S)-enantiomer of 10-acetoxy-10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide. [, , ]

Q6: How is eslicarbazepine acetate metabolized in the body?

A6: Following oral administration, eslicarbazepine acetate undergoes rapid and extensive first-pass hydrolysis to eslicarbazepine, primarily in the liver. [, , , ] This process is facilitated by human arylacetamide deacetylase (AADAC), primarily found in the liver and intestines. [] Eslicarbazepine is further metabolized to a lesser extent into (R)-licarbazepine and oxcarbazepine. []

Q7: What is the primary route of elimination for eslicarbazepine and its metabolites?

A7: Eslicarbazepine and its metabolites are primarily eliminated through renal excretion. [] Approximately 66% of eslicarbazepine is excreted renally, emphasizing the need for dosage adjustments in patients with renal impairment. [, ]

Q8: Does eslicarbazepine acetate exhibit any clinically significant drug interactions?

A8: Yes, co-administration of eslicarbazepine acetate with certain medications can alter its pharmacokinetics. For instance, drugs like phenobarbital, phenytoin, and carbamazepine can induce eslicarbazepine clearance, potentially requiring dosage adjustments. [] Conversely, eslicarbazepine acetate can decrease the plasma exposure of oral contraceptives and simvastatin. []

Q9: How does co-administration of carbamazepine affect eslicarbazepine exposure?

A9: Population pharmacokinetic analysis revealed that co-administering carbamazepine with ESL significantly increases eslicarbazepine clearance and consequently decreases its area under the curve (AUC). [] This interaction might necessitate ESL dose adjustments based on individual patient response and seizure control. []

Q10: What is the clinical efficacy of eslicarbazepine acetate in treating epilepsy?

A10: Clinical trials have demonstrated that ESL, administered once daily, effectively reduces seizure frequency in adults with partial-onset seizures. [, , , , ] Notably, ESL demonstrated efficacy both as adjunctive therapy and monotherapy in clinical trials. [, , ]

Q11: Have there been studies investigating the efficacy of eslicarbazepine acetate in specific patient populations, such as those with newly diagnosed epilepsy?

A11: Yes, a prospective, multicenter study investigated eslicarbazepine acetate monotherapy in patients with newly diagnosed partial epilepsy. [] The study found eslicarbazepine monotherapy to be effective and safe in this population. []

Q12: What is the general safety and tolerability profile of eslicarbazepine acetate?

A12: Clinical trials indicate that ESL is generally well-tolerated, with most adverse events being mild to moderate in severity. [, , ] The most frequently reported side effects include dizziness, somnolence, and headache, typically occurring early in treatment. [, ]

Q13: Is there a risk of hyponatremia associated with eslicarbazepine acetate use?

A13: While eslicarbazepine acetate is generally considered to have a favorable safety profile compared to older dibenzazepines, a potential for hyponatremia exists. [] Monitoring sodium levels during treatment, especially in patients with pre-existing risk factors, is advisable. []

Q14: What formulations of eslicarbazepine acetate are currently available?

A14: Eslicarbazepine acetate is commercially available in tablet form. [, ] For pediatric patients or those with difficulty swallowing tablets, pharmacists can compound oral suspensions using commercially available ESL tablets and appropriate vehicles. []

Q15: Can eslicarbazepine acetate tablets be crushed for administration?

A15: Yes, a study confirmed the bioequivalence of crushed versus intact ESL tablets, indicating that crushing the tablets does not significantly affect eslicarbazepine bioavailability. [] Crushing ESL tablets and administering them with applesauce can be an option for patients unable to swallow whole tablets. []

Q16: Are there any ongoing research efforts investigating potential alternative applications for eslicarbazepine acetate?

A16: While primarily used for epilepsy, research suggests that ESL might hold therapeutic potential in other areas. For instance, its structural similarity to carbamazepine and oxcarbazepine makes it a candidate for treating neuropathic pain. [] Further research is necessary to fully explore these potential applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。